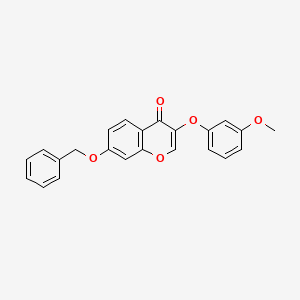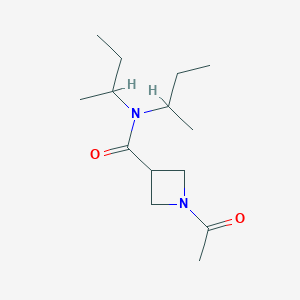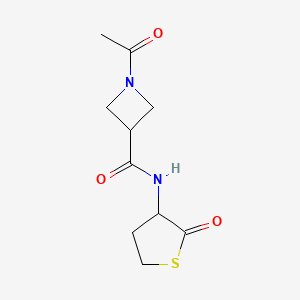
7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one, commonly referred to as BMPO, is a chromenone compound that has been studied extensively due to its potential applications in various scientific research fields. BMPO is an organic compound with a molecular formula of C19H16O4, and it is a yellow solid at room temperature. BMPO has been studied for its potential applications in drug development, cancer research, and organic synthesis.
Wirkmechanismus
The mechanism of action of BMPO is not yet fully understood. It is believed that BMPO acts as an inhibitor of certain enzymes involved in the synthesis of other compounds, such as cyclooxygenases and lipoxygenases. In addition, BMPO has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects
BMPO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BMPO can inhibit the growth of certain types of cancer cells, as well as inhibit the activity of certain enzymes involved in the synthesis of other compounds. In addition, BMPO has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BMPO in laboratory experiments include its low cost, ease of synthesis, and its ability to inhibit the growth of certain types of cancer cells. The limitations of using BMPO in laboratory experiments include its lack of specificity for certain enzymes and its potential to cause side effects in humans.
Zukünftige Richtungen
Future research on BMPO should focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug development and cancer research. Additionally, further research should be conducted to determine the potential side effects of BMPO in humans. Finally, further research should be conducted to explore the potential of BMPO as a catalyst for the synthesis of other compounds.
Synthesemethoden
BMPO can be synthesized through a variety of methods, including a two-step synthesis route involving the condensation of benzyloxyacetaldehyde and 3-methoxyphenol in the presence of an acid catalyst. The reaction is carried out at room temperature and yields BMPO as a yellow solid. Other methods of synthesis have been proposed, such as the reaction of benzyloxyacetaldehyde and 3-methoxyphenol in the presence of a base catalyst, or the reaction of benzyloxyacetaldehyde and 3-methoxyphenol in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
BMPO has been studied extensively for its potential applications in drug development, cancer research, and organic synthesis. In drug development, BMPO has been studied for its ability to inhibit the growth of certain types of cancer cells. In cancer research, BMPO has been studied for its ability to inhibit the growth of certain types of cancer cells. In organic synthesis, BMPO has been studied for its ability to catalyze the synthesis of other compounds.
Eigenschaften
IUPAC Name |
3-(3-methoxyphenoxy)-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-25-17-8-5-9-19(12-17)28-22-15-27-21-13-18(10-11-20(21)23(22)24)26-14-16-6-3-2-4-7-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWTYGGSGCLOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenoxy)-7-phenylmethoxychromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502463.png)
![(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6502470.png)
![2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-propylacetamide](/img/structure/B6502482.png)
![(2Z)-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502484.png)
![7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B6502491.png)
![1-(2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6502505.png)
![1-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6502507.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6502513.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6502521.png)
![1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide](/img/structure/B6502533.png)



